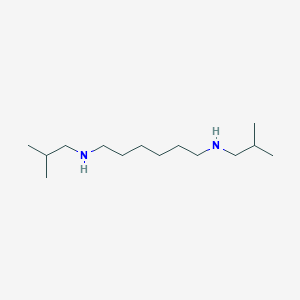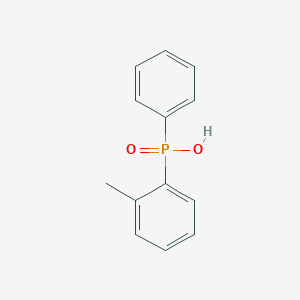
Phosphinic acid, phenyl-o-tolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, phenyl-o-tolyl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PTOP and is a phosphine oxide ligand that can be used in catalysis, organic synthesis, and medicinal chemistry. In
作用機序
The mechanism of action of PTOP in catalysis involves the coordination of the phosphine oxide ligand to the transition metal catalyst. This coordination enhances the reactivity of the catalyst and facilitates the desired reaction. In organic synthesis, PTOP can act as a nucleophile or a Lewis base, depending on the reaction conditions. In medicinal chemistry, the mechanism of action of PTOP is dependent on the specific target and mode of action of the drug.
生化学的および生理学的効果
The biochemical and physiological effects of PTOP have been studied in various contexts. In one study, PTOP was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, PTOP was shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. PTOP has also been found to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the main advantages of using PTOP in lab experiments is its high reactivity and selectivity. PTOP can facilitate a wide range of reactions and can be easily synthesized in large quantities. However, one of the limitations of using PTOP is its sensitivity to air and moisture, which can affect its stability and reactivity.
将来の方向性
There are several future directions for the study of PTOP. One area of research is the development of new catalytic systems based on PTOP for the synthesis of complex organic molecules. Another area of research is the exploration of PTOP as a potential drug candidate for the treatment of various diseases. Additionally, the study of the biochemical and physiological effects of PTOP can provide insights into its potential therapeutic applications.
合成法
The synthesis of PTOP can be achieved through a two-step process. The first step involves the reaction of phenylacetic acid with o-toluidine to form 2-phenyl-2-(o-tolyl)acetonitrile. The second step involves the reaction of this intermediate with triphenylphosphine oxide in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction yields PTOP as a white crystalline solid with a melting point of 175-177°C.
科学的研究の応用
PTOP has been extensively studied for its potential applications in various fields. In catalysis, PTOP has been used as a ligand in transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In organic synthesis, PTOP has been used as a reagent in the synthesis of various compounds including chiral phosphine oxides, β-amino phosphine oxides, and phosphine oxide-based dendrimers. In medicinal chemistry, PTOP has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and bacterial infections.
特性
CAS番号 |
18593-18-5 |
|---|---|
製品名 |
Phosphinic acid, phenyl-o-tolyl- |
分子式 |
C13H13O2P |
分子量 |
232.21 g/mol |
IUPAC名 |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
InChIキー |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
正規SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
同義語 |
(2-Methylphenyl)phenylphosphinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




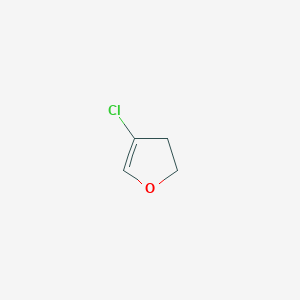

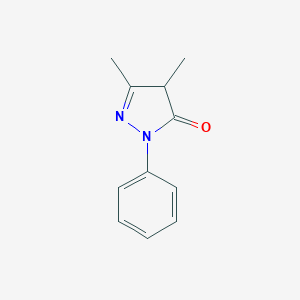
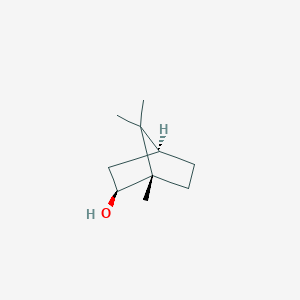
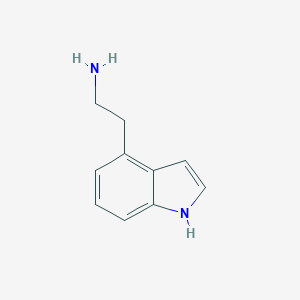
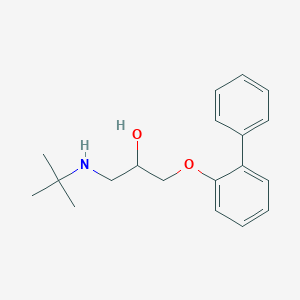
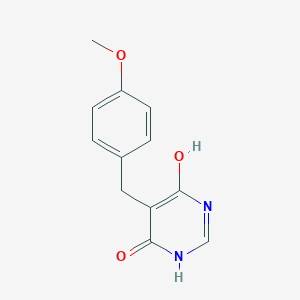
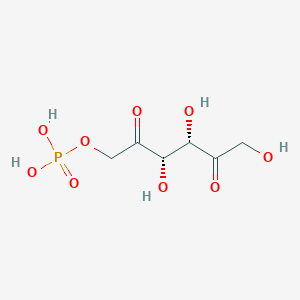

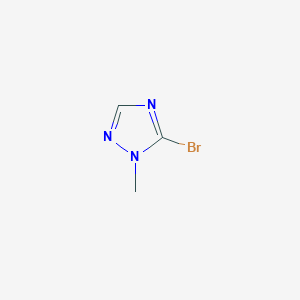

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
